molecular formula C7H16N2O4S2 B15233719 1,4-Bis(methylsulfonyl)-1,4-diazepane CAS No. 89754-58-5

1,4-Bis(methylsulfonyl)-1,4-diazepane

Cat. No.: B15233719
CAS No.: 89754-58-5
M. Wt: 256.3 g/mol
InChI Key: RJITXAUHRAFGDJ-UHFFFAOYSA-N
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Description

1,4-Bis(methylsulfonyl)-1,4-diazepane is a synthetic organic compound with the molecular formula C23H32N2O4S2 . It features a seven-membered 1,4-diazepane ring core that is disubstituted with mesitylsulfonyl (methylsulfonyl mesitylene) groups at the nitrogen atoms. This structural motif places it within a class of compounds known as diazepanes, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in bioactive molecules and their utility in synthetic methodology . The 1,4-diazepane core is a versatile structure in pharmaceutical research. For instance, other substituted diazepane derivatives have been investigated as potent dual orexin receptor (OXR) antagonists, highlighting the therapeutic relevance of this heterocyclic system in central nervous system targets . The specific sulfonylation pattern on this molecule suggests its potential application as an intermediate or building block in organic synthesis and drug discovery campaigns. Researchers may find value in its use for the development of new therapeutic agents or as a reagent in palladium-catalyzed cyclization reactions, which are effective methods for constructing complex nitrogen-containing heterocycles . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

89754-58-5

Molecular Formula

C7H16N2O4S2

Molecular Weight

256.3 g/mol

IUPAC Name

1,4-bis(methylsulfonyl)-1,4-diazepane

InChI

InChI=1S/C7H16N2O4S2/c1-14(10,11)8-4-3-5-9(7-6-8)15(2,12)13/h3-7H2,1-2H3

InChI Key

RJITXAUHRAFGDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Diamines

Cyclocondensation of 1,3-diamines with carbonyl compounds or dihaloalkanes is a classical approach. For example, reacting 1,3-diaminopropane with 1,2-dibromoethane in the presence of a base yields 1,4-diazepane. However, this method often requires harsh conditions and yields modest outputs.

Ring Expansion of Piperazine Derivatives

Ring expansion strategies, such as the insertion of a methylene group into piperazine, provide a more controlled pathway. A notable method involves treating piperazine with formaldehyde under acidic conditions to form 1,4-diazepane. This approach benefits from higher regioselectivity and scalability.

The introduction of methylsulfonyl groups to the 1,4-diazepane core is achieved via nucleophilic substitution or direct sulfonylation.

Direct Sulfonylation with Methanesulfonyl Chloride

The most common method involves reacting 1,4-diazepane with methanesulfonyl chloride (MsCl) in the presence of a base. A representative procedure is as follows:

  • Reaction Setup :

    • Dissolve 1,4-diazepane (1 equiv) in anhydrous tetrahydrofuran (THF).
    • Add pyridine (2.2 equiv) as a base to scavenge HCl.
    • Slowly add methanesulfonyl chloride (2.2 equiv) at 0°C to mitigate exothermic side reactions.
  • Reaction Conditions :

    • Reflux at 66°C for 12–24 hours.
    • Monitor progress via thin-layer chromatography (TLC).
  • Workup and Purification :

    • Quench the reaction with ice water and extract with dichloromethane.
    • Concentrate the organic layer and purify via silica gel chromatography (chloroform:methanol = 3:1).
    • Crystallize from diethyl ether to obtain pure 1,4-bis(methylsulfonyl)-1,4-diazepane.

Key Data :

Parameter Value Source
Yield 60–75%
Reaction Time 12–24 hours
Solvent THF
Base Pyridine

Stepwise Sulfonylation

For asymmetric derivatives, stepwise sulfonylation may be employed. However, the symmetry of 1,4-diazepane allows simultaneous introduction of both sulfonyl groups, minimizing side products.

Alternative Sulfonylation Strategies

Use of Methanesulfonic Anhydride

Methanesulfonic anhydride ((Ms)2O) serves as an alternative sulfonylation agent, particularly in moisture-sensitive reactions. This method avoids HCl generation, simplifying purification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using MsCl, triethylamine, and acetonitrile at 100°C for 30 minutes achieved 70% yield.

Critical Analysis of Reaction Parameters

Solvent Selection

  • THF : Ideal for dissolving both 1,4-diazepane and MsCl, but requires anhydrous conditions.
  • Dichloromethane (DCM) : Offers higher volatility for easier removal but may require longer reaction times.

Base Optimization

  • Pyridine : Effective but poses odor and toxicity concerns.
  • Triethylamine : Yields comparable results with easier removal under vacuum.

Temperature Control

  • 0°C to Room Temperature : Prevents runaway reactions during MsCl addition.
  • Reflux (66°C) : Ensures complete conversion but risks decomposition if prolonged.

Industrial-Scale Production

Patent EP2818463A1 outlines a scalable method using a tert-butoxycarbonyl (Boc)-protected intermediate:

  • Protect 1,4-diazepane with Boc groups.
  • Sulfonylate using MsCl in DCM.
  • Deprotect with trifluoroacetic acid (TFA).
  • Isolate via distillation or crystallization.

This method achieves >90% purity and is amenable to continuous flow systems.

Challenges and Mitigation Strategies

Over-Sulfonylation

Using excess MsCl (>2.2 equiv) leads to polysulfonylated byproducts. Stoichiometric control and slow addition mitigate this.

Hydrolysis of MsCl

Moisture causes MsCl hydrolysis to methanesulfonic acid. Anhydrous solvents and inert atmospheres are critical.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(methylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl groups to methylthio groups.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(methylsulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(methylsulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The methylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diazepane ring provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

3-Aryl-4-isoxazolecarboxamide Scaffolds

These early TGR5 agonists, developed by GlaxoSmithKline, exhibited decent pharmacological effects but suffered from extremely low oral bioavailability in animal models. Unlike 1,4-bis(methylsulfonyl)-1,4-diazepane, their isoxazole core lacks the diazepane ring’s conformational flexibility, which may explain reduced binding efficiency .

Bis-Sulfonyl Diazepane Derivatives

Several analogs with modified sulfonyl substituents have been synthesized (Table 1):

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Biological Activity
1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane 4-methylphenyl sulfonyl groups C₁₉H₂₄N₂O₄S₂ 408.53 Not reported
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane Complex aryl sulfonyl groups C₂₇H₄₀N₂O₆S₂ 552.75 Undisclosed

These derivatives retain the bis-sulfonyl motif but vary in substituent bulk and electronic properties. Larger aryl groups (e.g., in C₂₇H₄₀N₂O₆S₂) may enhance receptor affinity but increase metabolic liabilities, similar to SB-756050 .

1,4-Diazepane Derivatives with Diverse Pharmacological Activities

Antiviral Agents

  • C15 (1,4-Bis(3-methyl-4-pyridinyl)-1,4-diazepane) : Exhibited potent anti-respiratory syncytial virus (RSV) activity (IC₅₀ = 0.13 μM). Unlike SB-756050, its pyridinyl substituents confer antiviral rather than TGR5 activity, demonstrating the scaffold’s versatility .

Nicotinic Acetylcholine Receptor (nAChR) Modulators

A series of 1-(pyridin-3-yl)-1,4-diazepane derivatives (Compounds 1–5) were studied for nAChR binding (Table 2):

Compound Substituent (R1) Binding Affinity (nM) Efficacy at nAChR
1 None (unsubstituted pyridine) 4.2 ± 0.5 Partial agonist
2 5-Ethoxy 3.8 ± 0.3 Full agonist
3 5-Phenyl 2.1 ± 0.2 Full agonist

Increasing steric bulk at R1 (e.g., phenyl in Compound 3) enhances binding affinity and agonist efficacy, suggesting that substituent size critically modulates receptor interaction .

Serotonin Receptor Ligands

  • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane : Demonstrated high selectivity for 5-HT₇ receptors over other serotonin subtypes, highlighting the diazepane scaffold’s adaptability to diverse CNS targets .

Antifungal and Anticancer Agents

  • Terretrione D : A natural 1,4-diazepane derivative from Penicillium sp. CYE-87, showed significant antimigratory activity against MDA-MB-231 breast cancer cells and antifungal effects against C. albicans. Its fused trione structure differentiates it from synthetic bis-sulfonyl derivatives .

Biological Activity

1,4-Bis(methylsulfonyl)-1,4-diazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H16N2O4S2C_7H_{16}N_2O_4S_2. The compound features a diazepane ring substituted with methylsulfonyl groups, which may influence its biological properties.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Inhibition of Enzymes : Diazepine derivatives are often explored for their ability to inhibit enzymes involved in cancer progression. For example, studies have shown that modifications to the diazepine scaffold can enhance inhibition of specific enzyme targets related to tumor growth .
  • Receptor Modulation : The compound may act as a modulator for G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. This modulation can lead to therapeutic effects in various conditions .

Biological Activity and Case Studies

Several studies have investigated the biological activity of diazepine derivatives, including this compound:

  • Anticancer Activity : A study highlighted the growth inhibition properties of thalidomide derivatives in cancer cell lines. Although not directly studying this compound, it suggests that similar compounds may exhibit selective cytotoxicity towards tumorigenic cells while sparing healthy cells .
  • Pharmacological Investigations : Research has shown that modifications to the diazepine structure can significantly impact pharmacological profiles. For instance, compounds with enhanced metabolic stability have been developed by altering substituents on the diazepine ring .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit cancer-related enzymes
GPCR ModulationPossible modulation of GPCR signaling pathways
Anticancer PropertiesSelective growth inhibition in tumorigenic cell lines

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary data suggest that while some diazepine derivatives exhibit promising biological activity, they may also present toxicity concerns at higher concentrations. Further toxicological studies are essential to establish safe dosage levels for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,4-Bis(methylsulfonyl)-1,4-diazepane?

  • Methodological Answer : The synthesis typically involves sulfonylation of 1,4-diazepane using methylsulfonyl chloride under basic conditions (e.g., triethylamine or K2_2CO3_3) in anhydrous solvents like dichloromethane or tetrahydrofuran. Temperature control (0–25°C) and stoichiometric ratios (2:1 methylsulfonyl chloride to diazepane) are critical to avoid over-sulfonylation. Post-reaction purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 95:5) ensures high yield and purity .

Q. How can computational methods like Density Functional Theory (DFT) aid in predicting the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) are used to optimize the molecular geometry, calculate HOMO-LUMO gaps, and assess charge distribution. These parameters predict reactivity and interactions with biological targets. For example, the sulfonyl groups' electron-withdrawing effects can be quantified to explain the compound's stability and nucleophilic susceptibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments and confirm sulfonylation (e.g., methylsulfonyl peaks at ~3.0 ppm for 1^1H and ~40 ppm for 13^13C).
  • X-ray Crystallography : Resolves conformational flexibility of the diazepane ring (chair vs. boat) and hydrogen-bonding networks involving sulfonyl oxygen atoms .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 237.08 for C7_7H14_{14}N2_2O4_4S2_2) .

Advanced Research Questions

Q. How do conformational dynamics of the diazepane ring influence biological activity?

  • Methodological Answer : Molecular dynamics simulations (MD) and X-ray crystallography reveal that chair conformations with axial or equatorial sulfonyl groups modulate interactions with enzymes/receptors. For example, equatorial positioning enhances steric complementarity in antimicrobial targets, as seen in 1,4-diazepane-linked piperidine derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Validate efficacy thresholds using standardized assays (e.g., MIC for antimicrobial activity).
  • Structural Analog Comparison : Test derivatives with incremental modifications (e.g., replacing methylsulfonyl with tosyl groups) to isolate structure-activity relationships (SAR).
  • Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase assays) to confirm mechanistic hypotheses .

Q. How can molecular docking and ADME predictions optimize lead compounds derived from this scaffold?

  • Methodological Answer :

  • Docking (AutoDock Vina) : Screen against crystallographic protein structures (e.g., PDB IDs) to prioritize derivatives with high binding affinity.
  • ADME (SwissADME) : Predict pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) and toxicity (e.g., PAINS filters).
  • In Silico Mutagenesis : Identify residues critical for binding via virtual alanine scanning .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Solvent Selection : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes crystal growth.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C reduces lattice defects.
  • Co-Crystallization Agents : Use of small-molecule additives (e.g., triethylamine) stabilizes specific conformations .

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